2-Acetyl-3-fluoropyridine

Übersicht

Beschreibung

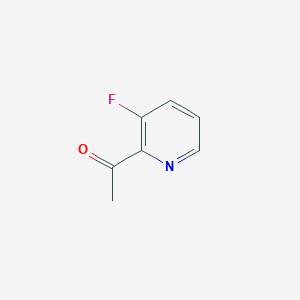

“2-Acetyl-3-fluoropyridine” is a chemical compound with the molecular formula C7H6FNO . It is used for research and development purposes and is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of substituted pyridines, such as “this compound”, has been a subject of research. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study suggests that under basic conditions, a certain salt undergoes heterolytic C2-H bond cleavage to form a carbene, which then eliminates F¯ to give a cation .

Molecular Structure Analysis

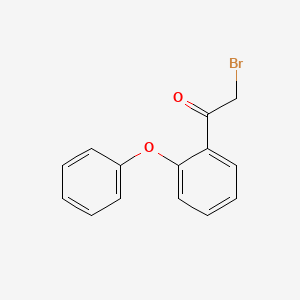

The molecular structure of “this compound” is characterized by a pyridine ring with a fluorine atom at the 3rd position and an acetyl group at the 2nd position . The InChI string representation of the molecule is InChI=1S/C7H6FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 139.13 g/mol . It has a topological polar surface area of 30 Ų and a complexity of 138 . The exact mass and monoisotopic mass are both 139.043341977 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond .

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Compounds

Intermediate in Peptide Synthesis : 2-Amino-5-fluoropyridine, synthesized from 2-Acetyl-3-fluoropyridine, is an important intermediate for the synthesis of peptide deformylase inhibitors, which have applications in antibacterial drugs (Chen Ying-qi, 2008).

Medical Imaging : Fluorine-18 labeled fluoropyridines, derived from compounds like this compound, are used in Positron Emission Tomography (PET) imaging, offering stable and efficient tracer compounds for medical diagnostics (M. Carroll et al., 2007).

Development of Herbicides and Pharmaceuticals

Herbicide Synthesis : Fluoropicolinate herbicides, synthesized using derivatives of this compound, are effective for agricultural applications. These herbicides target specific plant enzymes, providing a controlled approach to weed management (Peter L. Johnson et al., 2015).

Pharmaceutical Applications : this compound derivatives are used in the synthesis of various pharmaceutical compounds, including cognition enhancers and potential treatments for organophosphorus nerve-agent poisoning (J. Pesti et al., 2000), (C. Timperley et al., 2011).

Chemical Analysis and Structure Elucidation

Spectroscopic Analysis : Studies on the microwave rotational spectra of fluoropyridines provide insights into their molecular structures, essential for understanding their chemical behavior and potential applications in various fields (Cody W van Dijk et al., 2012).

Crystallographic Studies : Crystal structure analysis of fluoropyridine derivatives aids in the understanding of their physical and chemical properties, which is crucial for their application in material science and drug design (Hyunjin Park et al., 2016).

Safety and Hazards

Zukünftige Richtungen

The future directions for “2-Acetyl-3-fluoropyridine” could involve further exploration of its synthesis methods and potential applications. The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Biochemische Analyse

Biochemical Properties

2-Acetyl-3-fluoropyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds . The compound’s fluorine atom enhances its reactivity and stability, making it a valuable intermediate in the synthesis of complex organic molecules. Additionally, this compound can interact with proteins and enzymes involved in metabolic pathways, potentially influencing their activity and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can lead to changes in the phosphorylation status of proteins, thereby modulating signal transduction pathways . Furthermore, this compound may impact gene expression by binding to transcription factors or other regulatory proteins, altering the transcriptional activity of target genes . These effects on cellular processes highlight the compound’s potential as a tool for studying cellular mechanisms and developing therapeutic agents.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to light or air can lead to its degradation, resulting in a decrease in its effectiveness in biochemical reactions. Long-term studies have shown that this compound can have sustained effects on cellular function, with changes in enzyme activity and gene expression observed over extended periods . These temporal effects are important considerations for designing experiments and interpreting results in research involving this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and alterations in gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses. Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in preclinical studies and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells . These interactions highlight the compound’s potential impact on cellular metabolism and its relevance in studying metabolic disorders and developing metabolic therapies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the endoplasmic reticulum, mitochondria, or other organelles, depending on its interactions with intracellular proteins and transporters These localization patterns can influence the compound’s activity and function, as well as its effects on cellular processes

Eigenschaften

IUPAC Name |

1-(3-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZMVVFNNQQTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00520591 | |

| Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87674-20-2 | |

| Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)

![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)

![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)